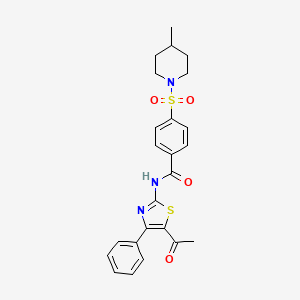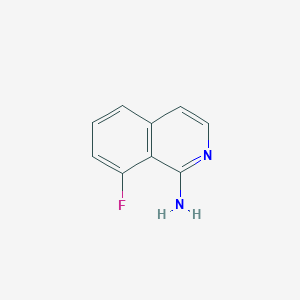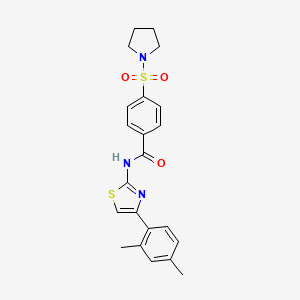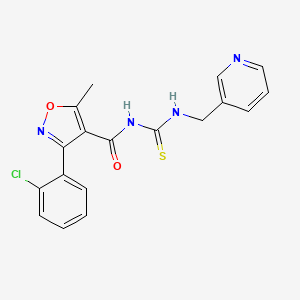
N-(5-acetyl-4-phenylthiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-phenylthiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, also known as AMG 837, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylurea receptor modulators (SURMs) and has been found to have a potent effect on glucose homeostasis.
Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Research
One significant area of research involves the exploration of sulfonamide derivatives in combating diseases such as malaria and viral infections, including COVID-19. Sulphonamide compounds have been studied for their antimalarial properties, demonstrating potential efficacy. For example, specific sulfonamide derivatives were shown to exhibit excellent antimalarial activity, with certain compounds like Sulphonamide 6a displaying outstanding selectivity and potency due to the presence of quinoxaline moieties. Additionally, molecular docking studies of these compounds have indicated promising binding affinities to key enzymes in malaria parasites and SARS-CoV-2, suggesting a potential role in antiviral therapies (Fahim & Ismael, 2021).
Synthesis and Biological Screening
The synthesis and biological evaluation of compounds containing sulfonamide groups have also been a significant focus. Studies on bioactive molecules featuring fluoro-substituted benzothiazoles and sulphonamido quinazolinyl imidazole demonstrate a wide range of potential biological and pharmacological activities. These compounds were synthesized and evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic properties, showcasing the diverse therapeutic applications of sulfonamide derivatives (Patel et al., 2009).
Anticancer Studies
Research on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety has highlighted the cytotoxic activities of these compounds against various cancer cell lines. These studies are crucial for understanding the mechanistic pathways through which sulfonamide derivatives can induce apoptosis and cell cycle arrest in cancer cells, offering insights into new anticancer agents (Ravichandiran et al., 2019).
Prodrug Development
The development of prodrug forms for sulfonamides is another area of interest, aiming at improving the solubility, stability, and bioavailability of sulfonamide drugs. Research in this field involves synthesizing various N-acyl derivatives of model sulfonamides and evaluating their potential as prodrugs for therapeutic applications, including carbonic anhydrase inhibitors (Larsen, Bundgaard, & Lee, 1988).
Propiedades
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-16-12-14-27(15-13-16)33(30,31)20-10-8-19(9-11-20)23(29)26-24-25-21(22(32-24)17(2)28)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIYULWOQHBCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenylthiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2977960.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2977962.png)




![N-(3-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977969.png)

![N-(3-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2977973.png)
![1-[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2977975.png)

![(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2977978.png)